N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide
Description
This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxo-1,3-thiazolidine core fused with a pyridinecarboxamide moiety. Its molecular formula is C₁₇H₁₃N₃O₃S₂ (inferred from analogs in ), with a molecular weight of ~395 g/mol. Key structural features include:
- Thiazolidinone ring: Provides hydrogen-bonding capacity via the 4-oxo and 2-thioxo groups.
- 4-Methoxyphenyl group: Enhances aromatic π-π stacking and modulates electronic properties.
- Pyridinecarboxamide: Contributes to solubility and target-binding specificity.
Synthetic routes likely involve condensation of 4-methoxybenzaldehyde with a thiazolidinone precursor, followed by coupling with 4-pyridinecarboxamide (analogous to methods in ).
Properties
Molecular Formula |
C17H13N3O3S2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O3S2/c1-23-13-4-2-11(3-5-13)10-14-16(22)20(17(24)25-14)19-15(21)12-6-8-18-9-7-12/h2-10H,1H3,(H,19,21)/b14-10- |
InChI Key |
DHQPCIWJIMCPJK-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide typically involves the condensation of 4-methoxybenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research indicates its potential use in developing treatments for diseases such as cancer and inflammation.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 5-Position
The 5-arylidene group is critical for activity. Key analogs and their substituents are compared below:
Key Observations :
- Electron-donating groups (e.g., 4-OCH₃): Increase lipophilicity and membrane permeability compared to electron-withdrawing groups (NO₂, Cl) .
- Halogen substituents (Cl, F) : Enhance metabolic stability and target affinity due to electronegativity and van der Waals interactions .
- Heterocyclic substituents (e.g., furan) : Introduce polar interactions but may reduce stability under acidic conditions .
Physicochemical and Spectroscopic Properties
Data from analogs provide insights into the target compound’s behavior:
Table 2: Analytical Data Comparison
Notes:
Biological Activity
N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide is an organic compound notable for its unique structural features, including a thiazolidine ring, a pyridine moiety, and a methoxyphenyl group. Its molecular formula is C17H13N3O3S2, with a molecular weight of approximately 371.4 g/mol. This compound has garnered attention for its significant biological activity, particularly its potential therapeutic applications in various diseases, including cancer and inflammatory conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It functions as an enzyme inhibitor , modulating key pathways involved in cellular signaling and metabolic processes. The mechanism involves:
- Binding to Active Sites : The compound can occupy active sites of enzymes, inhibiting their catalytic activity.
- Allosteric Modulation : It may also bind to allosteric sites, altering the enzyme's conformation and function without directly blocking the active site.
This dual mechanism allows for versatile modulation of enzyme functions, making it a candidate for therapeutic development.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth and metastasis.
- Enzyme Inhibition : It has demonstrated significant inhibitory effects on enzymes like ALOX15, which is involved in arachidonic acid metabolism and inflammatory responses.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on ALOX15 Inhibition : In vitro studies revealed that this compound selectively inhibits the linoleate oxygenase activity of ALOX15, showcasing its potential as an anti-inflammatory agent .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 0.018 | Allosteric inhibition |
Synthesis and Structural Insights
The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with thiazolidinone derivatives under specific conditions, often employing catalysts to enhance yield. The structural complexity contributes to its biological activity:
| Structural Feature | Description |
|---|---|
| Thiazolidine Ring | Contributes to enzyme inhibition |
| Pyridine Moiety | Enhances solubility and interaction with biological targets |
| Methoxyphenyl Group | Increases chemical reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
